molecular formula C9H7N3S2 B13808919 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate CAS No. 5264-75-5

6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate

Cat. No.: B13808919
CAS No.: 5264-75-5
M. Wt: 221.3 g/mol
InChI Key: IBVUFGAQFZRLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with an amino group at the 6th position, a methyl group at the 2nd position, and a thiocyanate group at the 7th position. Its unique structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 6th position. Finally, the thiocyanate group is introduced through a nucleophilic substitution reaction using thiocyanate salts.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiocyanate group can yield corresponding amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The amino and thiocyanate groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Lacks the thiocyanate group, resulting in different reactivity and biological activity.

    6-Amino-2-methylbenzothiazole: Similar structure but without the thiocyanate group, leading to variations in chemical behavior.

    7-Thiocyanato-2-methylbenzothiazole: Lacks the amino group, affecting its interaction with biological targets.

Uniqueness

6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

5264-75-5

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

(6-amino-2-methyl-1,3-benzothiazol-7-yl) thiocyanate

InChI

InChI=1S/C9H7N3S2/c1-5-12-7-3-2-6(11)8(13-4-10)9(7)14-5/h2-3H,11H2,1H3

InChI Key

IBVUFGAQFZRLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.